molecular formula C7H3BrF3NO2 B11801730 2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde

2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde

Cat. No.: B11801730
M. Wt: 270.00 g/mol
InChI Key: OOVVUFIXZYXHTN-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde is a halogenated and fluorinated pyridine derivative with significant utility in medicinal chemistry and organic synthesis. Structurally, it features a bromine atom at the 2-position, a trifluoromethoxy group (-OCF₃) at the 3-position, and an aldehyde functional group at the 4-position of the isonicotinaldehyde core (Figure 1). This compound is synthesized via a multi-step process involving methoxymethyl (MOM) protection, formylation, and subsequent deprotection . Its reactivity is influenced by the electron-withdrawing trifluoromethoxy group, which enhances the electrophilicity of the aldehyde moiety, making it a key intermediate in Suzuki cross-coupling reactions and imine formations for constructing complex heterocyclic systems .

Properties

Molecular Formula

C7H3BrF3NO2

Molecular Weight

270.00 g/mol

IUPAC Name

2-bromo-3-(trifluoromethoxy)pyridine-4-carbaldehyde

InChI

InChI=1S/C7H3BrF3NO2/c8-6-5(14-7(9,10)11)4(3-13)1-2-12-6/h1-3H

InChI Key

OOVVUFIXZYXHTN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C=O)OC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde typically involves the bromination of 3-(trifluoromethoxy)isonicotinaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include substituted isonicotinaldehydes with various functional groups replacing the bromine atom.

    Oxidation Reactions: The major product is 2-Bromo-3-(trifluoromethoxy)isonicotinic acid.

    Reduction Reactions: The major product is 2-Bromo-3-(trifluoromethoxy)isonicotinalcohol.

Scientific Research Applications

2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: It is used in the development of probes and inhibitors for biological studies. Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological studies, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison

Property 2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde
Substituent Positions Br (2), -OCF₃ (3), -CHO (4) Br (5), -CF₃ (2), -CHO (4)
Molecular Formula C₇H₃BrF₃NO₂ C₇H₃BrF₃NO
Molecular Weight (g/mol) ~270.0 ~254.0
Key Functional Groups Aldehyde, trifluoromethoxy, bromine Aldehyde, trifluoromethyl, bromine

Key Differences:

Substituent Electronic Effects :

  • The trifluoromethoxy group (-OCF₃) in the 3-position introduces stronger electron-withdrawing effects via both inductive (-I) and resonance (-R) mechanisms compared to the trifluoromethyl group (-CF₃) in the 2-position of the analog. This enhances the electrophilicity of the aldehyde group in this compound, favoring nucleophilic additions (e.g., imine formation) .
  • The bromine at the 2-position in the target compound directs cross-coupling reactions (e.g., Suzuki-Miyaura) to the 4-position, whereas the bromine at the 5-position in the analog may alter regioselectivity in such reactions .

Both compounds exhibit low polarity due to fluorine content, but the trifluoromethoxy group may marginally improve solubility in polar aprotic solvents (e.g., THF, DCM) .

This compound:

  • Suzuki Cross-Coupling : Reacts with boronic acids (e.g., 2-methylpyridine-4-boronic acid) using Pd₂(dba)₃ and tricyclohexylphosphine to form bipyridine derivatives .
  • Imine Formation: Reacts with primary amines (R₅NH₂) in TFE/MeCN to generate imines, which are precursors to Strecker amino acids upon cyanide addition .

5-Bromo-2-(trifluoromethyl)isonicotinaldehyde:

  • Limited data on specific reactions, but the aldehyde group is expected to undergo similar nucleophilic additions.

Spectroscopic Data and Characterization

  • This compound : $^1$H-NMR data for intermediates (e.g., MOM-protected precursors) show characteristic peaks for methoxymethyl protons at δ 5.35 (s, 2H) and aldehyde protons near δ 9.8–10.2 .
  • 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde: No explicit NMR data is available, but the aldehyde proton is expected to resonate similarly, with trifluoromethyl groups typically appearing as singlets in $^{19}$F-NMR .

Biological Activity

2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and trifluoromethoxy groups enhances its reactivity, making it a valuable candidate for therapeutic applications.

  • Molecular Formula : C7H4BrF3NO
  • Molecular Weight : 252.0 g/mol
  • Structure : The compound contains an isonicotinaldehyde moiety, which is crucial for its biological interactions.

The biological activity of this compound is attributed to several key mechanisms:

  • Electrophilic Reactivity : The bromine atom and the aldehyde group allow the compound to act as an electrophile, facilitating nucleophilic substitution reactions essential for forming bioactive derivatives.
  • Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit specific enzymes, which is critical for developing therapeutic agents against diseases such as cancer and inflammation.

Antimicrobial Activity

Research suggests that this compound exhibits significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values indicate effectiveness against various bacterial strains, comparable to established antibiotics.

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent:

  • In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting activation of cell death pathways. This is particularly relevant for human breast adenocarcinoma (MCF-7) and other cancer cell lines .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Demonstrated MIC values against Staphylococcus aureus and E. coli, indicating strong antibacterial activity comparable to standard treatments.
Apoptosis Induction In vitro assays on MCF-7 cells revealed that treatment with the compound resulted in increased caspase-3/7 activity, confirming its role in apoptosis induction .
Enzyme Targeting Identified as a potential inhibitor of monophosphate dehydrogenase (IMPDH), critical for the proliferation of certain bacterial strains, enhancing its profile as an antibacterial agent .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesSimilarity Index
2-Bromo-5-(trifluoromethyl)isonicotinaldehydeBromine at position 50.88
2-Bromo-6-(trifluoromethyl)isonicotinaldehydeBromine at position 60.85
3-Bromo-2-(trifluoromethyl)pyridineDifferent pyridine derivative0.84

The trifluoromethoxy group significantly alters the electronic properties compared to other similar compounds, enhancing reactivity and potential applications in drug design and agrochemicals.

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